![molecular formula C14H17NO2 B2469481 N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide CAS No. 2411279-47-3](/img/structure/B2469481.png)
N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has gained popularity among recreational drug users due to its psychoactive effects. However, in recent years, MAB-CHMINACA has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
MAB-CHMINACA is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. When MAB-CHMINACA binds to CB1 receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of MAB-CHMINACA.
Biochemical and Physiological Effects
MAB-CHMINACA has been shown to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. MAB-CHMINACA has also been shown to impair memory and cognitive function.
Advantages and Limitations for Lab Experiments
MAB-CHMINACA has several advantages for lab experiments. It is relatively easy to synthesize and has potent effects on the CB1 receptor. However, MAB-CHMINACA has several limitations, including its potential for abuse and its psychoactive effects, which may confound experimental results.
Future Directions
Future research on MAB-CHMINACA should focus on its potential therapeutic applications, particularly in the treatment of cancer and pain. Additionally, further research is needed to understand the long-term effects of MAB-CHMINACA on the brain and other organs. Finally, research should be conducted to develop safer and more effective synthetic cannabinoids for medical use.
Synthesis Methods
The synthesis of MAB-CHMINACA involves several steps, including the reaction of 2-methoxybenzaldehyde with cyclobutanone to form 1-(2-methoxyphenyl)cyclobutan-1-ol. This intermediate compound is then reacted with prop-2-enoyl chloride in the presence of a base to form MAB-CHMINACA.
Scientific Research Applications
MAB-CHMINACA has been the subject of several scientific studies due to its potential therapeutic applications. One study found that MAB-CHMINACA has potent antitumor activity against human glioblastoma cells. Another study found that MAB-CHMINACA has potential as an analgesic, as it was able to reduce pain in mice.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-14(9-6-10-14)11-7-4-5-8-12(11)17-2/h3-5,7-8H,1,6,9-10H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSHAPCGDKHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.